molecular formula C10H21O4P B14297777 Diethyl (1-oxohexan-3-yl)phosphonate CAS No. 116045-70-6

Diethyl (1-oxohexan-3-yl)phosphonate

Cat. No.: B14297777
CAS No.: 116045-70-6
M. Wt: 236.24 g/mol
InChI Key: OLNNVAQSCUUCDX-UHFFFAOYSA-N
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Description

Diethyl (1-oxohexan-3-yl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-oxohexan-3-yl)phosphonate can be synthesized through several methods One common method involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditionsAnother method involves the use of trialkyl phosphite and an alkyl halide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the Michaelis-Arbuzov reaction. This method is favored due to its efficiency and the availability of starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-oxohexan-3-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphonic acids, reduced phosphonates, and substituted phosphonates. These products have various applications in different fields of science and industry .

Scientific Research Applications

Diethyl (1-oxohexan-3-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (1-oxohexan-3-yl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. The compound can also participate in chemical reactions by acting as a nucleophile or electrophile, depending on the reaction conditions .

Properties

CAS No.

116045-70-6

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

3-diethoxyphosphorylhexanal

InChI

InChI=1S/C10H21O4P/c1-4-7-10(8-9-11)15(12,13-5-2)14-6-3/h9-10H,4-8H2,1-3H3

InChI Key

OLNNVAQSCUUCDX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=O)P(=O)(OCC)OCC

Origin of Product

United States

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